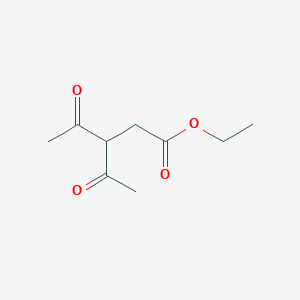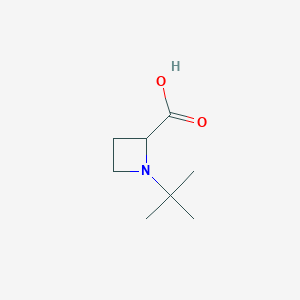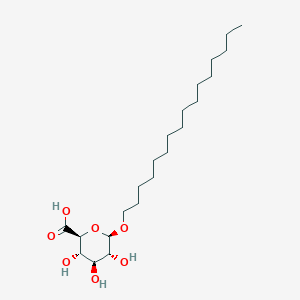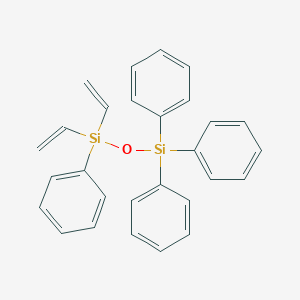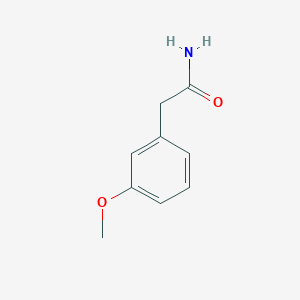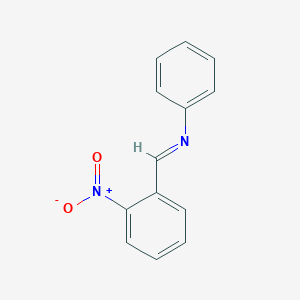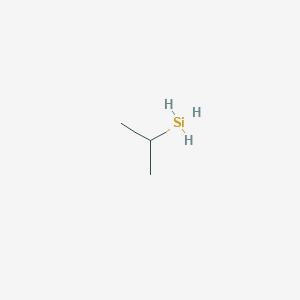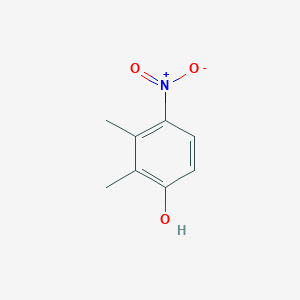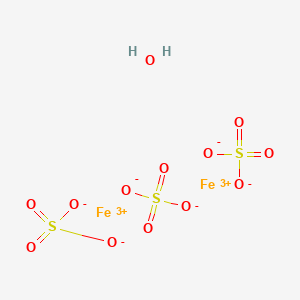
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one, also known as allylpyrocatecholone, is a natural compound found in various plant species. It has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone is not fully understood. However, it has been suggested that its anti-cancer activity may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Allylpyrocatecholone has been reported to have various biochemical and physiological effects. It has been shown to scavenge free radicals, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. Additionally, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been found to reduce the levels of lipid peroxidation, which is a marker of oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been found to be stable under various conditions, making it a reliable compound for research. However, one of the limitations of using 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone. One of the areas of interest is its potential use in cancer therapy. Further studies are needed to investigate its mechanism of action and its efficacy in vivo. Additionally, the neuroprotective effects of 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone need to be further explored to determine its potential use in the treatment of neurodegenerative diseases. Furthermore, the development of novel synthesis methods and the exploration of its derivatives may lead to the discovery of more potent compounds with therapeutic potential.
Conclusion:
In conclusion, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one, also known as 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone, is a natural compound with various biological activities. Its potential applications in scientific research make it a promising compound for the development of new therapies. Further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Synthesemethoden
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one can be synthesized through the oxidation of pyrocatechol with lead tetraacetate and allyl alcohol. This method has been widely used to obtain 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone in high yields.
Wissenschaftliche Forschungsanwendungen
Allylpyrocatecholone has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Moreover, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been reported to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
17488-71-0 |
|---|---|
Produktname |
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one |
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-(2,6-dihydroxy-3-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-6-9(13)10(7(2)12)11(8)14/h3,5-6,13-14H,1,4H2,2H3 |
InChI-Schlüssel |
PIOYFFOOWPCGSF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1O)CC=C)O |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1O)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



